2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid
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Overview
Description
2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in various fields of research.
Mechanism of Action
Target of Action
It is known that 1,8-naphthyridine derivatives, to which this compound belongs, have demonstrated a variety of biological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific functional groups present.
Mode of Action
1,8-naphthyridine derivatives have been found to possess activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of activities associated with 1,8-naphthyridine derivatives , it can be inferred that the compound may influence multiple biochemical pathways.
Result of Action
Given the range of biological activities associated with 1,8-naphthyridine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Preparation Methods
The synthesis of 2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under specific reaction conditions. For instance, the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization can yield the naphthyridine skeleton . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid can be compared with other naphthyridine derivatives, such as:
1-Ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid: Known for its antibacterial properties.
1,2,3,4-Tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters: Also exhibit antibacterial activity.
What sets this compound apart is its unique cyclopropyl group, which can influence its biological activity and chemical reactivity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2-cyclopropyl-1,8-naphthyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)9-6-8-2-1-5-13-11(8)14-10(9)7-3-4-7/h1-2,5-7H,3-4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYPGPQFHDZRBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C3C=CC=NC3=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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